molecular formula C19H19FN4O3S2 B6558035 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 1040652-90-1

2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B6558035
CAS No.: 1040652-90-1
M. Wt: 434.5 g/mol
InChI Key: AJAUHVPXAVEZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide (hereafter referred to as the target compound) is a thiazole-based acetamide derivative. Its structure features:

  • A 1,3-thiazole core substituted at position 2 with a 4-fluorophenylamino group.
  • A sulfamoylphenyl ethyl side chain linked via an acetamide moiety at position 4 of the thiazole ring.

Properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S2/c20-14-3-5-15(6-4-14)23-19-24-16(12-28-19)11-18(25)22-10-9-13-1-7-17(8-2-13)29(21,26)27/h1-8,12H,9-11H2,(H,22,25)(H,23,24)(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAUHVPXAVEZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a thiazole ring fused with a fluorophenyl group and an acetamide moiety. Its molecular formula is C18H19FN2O2SC_{18}H_{19}FN_2O_2S, and it possesses specific functional groups that contribute to its biological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

  • Minimum Inhibitory Concentration (MIC) values suggest that this compound demonstrates potent antibacterial activity, comparable to established antibiotics. For example, in one study, derivatives of thiazole showed MIC values as low as 2 µg/mL against resistant strains, indicating strong efficacy .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1
Escherichia coli4
Vancomycin-resistant E. faecium2

Anticancer Activity

The anticancer potential of this compound has been explored using various cancer cell lines.

  • In vitro studies demonstrated that the compound significantly reduced cell viability in Caco-2 colorectal adenocarcinoma cells by approximately 39.8% at a concentration of 100 µM .
  • Comparative studies showed that modifications in the thiazole structure could enhance or diminish anticancer activity, highlighting the importance of specific substituents on the thiazole ring.
Cell LineViability Reduction (%)
Caco-2 (Colorectal)39.8
A549 (Lung)55.4

The proposed mechanism of action for this compound involves inhibition of key enzymes or receptors involved in bacterial metabolism and cancer cell proliferation. It is believed to disrupt cellular pathways critical for survival and replication in both bacterial and cancer cells.

  • Antimicrobial Mechanism : The compound may inhibit bacterial enzymes responsible for cell wall synthesis or protein synthesis.
  • Anticancer Mechanism : Interaction with cellular signaling pathways could lead to apoptosis in cancer cells, particularly through the modulation of p53 pathways or by inducing oxidative stress.

Comparative Studies

When compared to other thiazole derivatives, this compound stands out due to its unique combination of functional groups that may confer enhanced biological activity. Similar compounds have shown varied efficacy based on their structural modifications.

Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Activity
2-Aminothiazole DerivativeModerateLow
4-FluorophenylthiazoleHighModerate
This compoundHighHigh

Case Studies

In a recent case study involving a series of thiazole derivatives, it was found that modifications at specific positions on the thiazole ring significantly influenced both antimicrobial and anticancer activities. The introduction of different substituents led to variations in MIC values and cell viability outcomes across different cancer cell lines.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Pharmacological Comparison
Compound Name Molecular Weight (g/mol) Key Substituents Pharmacological Target/Activity Reference
Target Compound ~458.5* 4-Fluorophenylamino-thiazole; sulfamoylphenethyl-acetamide Hypothesized enzyme inhibition
Mirabegron (2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide) 396.5 Amino-thiazole; hydroxy-phenethyl group β3-adrenergic receptor agonist (OAB)
2-(6-Fluorobenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide ~379.4 Fluorobenzo-thiazole; sulfamoylphenyl-acetamide Not reported (synthetic intermediate)
N-(p-Sulfamoylphenethyl)acetamide 256.3 Sulfamoylphenethyl-acetamide Glipizide impurity (diabetic therapy)
2-[[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide ~427.5 Fluorophenyl-triazole; butylphenyl-acetamide Potential anticancer/antimicrobial agent

*Estimated based on molecular formula.

Key Structural Insights:

Thiazole vs. The 4-fluorophenylamino group in the target compound may enhance lipophilicity and receptor binding compared to Mirabegron’s unsubstituted amino group .

Sulfamoylphenyl Group :

  • The sulfamoylphenethyl side chain is shared with compounds in and . This moiety is associated with sulfonamide-like activity (e.g., carbonic anhydrase inhibition) and improved aqueous solubility .

Pharmacological and Functional Comparisons

Table 2: Functional Properties
Compound Solubility (Predicted) Selectivity/Activity Clinical/Experimental Use
Target Compound Moderate (polar groups) Hypothesized enzyme inhibition (e.g., carbonic anhydrase, tyrosine phosphatase) Preclinical research
Mirabegron High (hydrophilic) β3-adrenergic agonist (EC50 = 22 nM for β3) FDA-approved for overactive bladder
N-(p-Sulfamoylphenethyl)acetamide High Glipizide-related impurity (no direct activity reported) Analytical reference standard
2-{[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide Low Antimicrobial (MIC = 8–16 µg/mL against S. aureus) Early-stage antimicrobial screening
Pharmacological Insights:
  • Target vs. Mirabegron : While Mirabegron’s β3 selectivity is well-documented , the target compound’s sulfamoyl group may redirect activity toward sulfonamide-sensitive targets like carbonic anhydrase (CA) isoforms or tyrosine phosphatases, as seen in related compounds .
  • Antimicrobial Potential: Triazole-containing analogs () exhibit antimicrobial activity, suggesting the target compound’s thiazole-sulfamoyl combination could be explored for similar applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.